2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one
Overview
Description
2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used for generating chemiluminescence , suggesting that it may interact with certain enzymes or reactive species in biological systems.
Mode of Action
The compound, also known as Cypridina Luciferin analogue (CLA), generates chemiluminescence through its reaction with superoxide O2– or singlet oxygen . This suggests that the compound may undergo oxidation reactions with these reactive oxygen species, leading to the emission of light.
Biochemical Pathways
Given its chemiluminescent properties, it can be inferred that it may be involved in oxidative stress pathways where reactive oxygen species like superoxide o2– or singlet oxygen are present .
Result of Action
The compound’s chemiluminescent reaction with superoxide O2– or singlet oxygen results in the emission of light . This property is often utilized in research settings, particularly in the study of reactions involving these reactive oxygen species.
Action Environment
The action of 2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one is likely influenced by factors such as the presence and concentration of reactive oxygen species, pH, temperature, and other conditions that may affect oxidative reactions . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one are intriguing. It is known to generate chemiluminescence by reacting with superoxide O2– or singlet oxygen
Molecular Mechanism
It is known to exert its effects at the molecular level through chemiluminescence reactions
Properties
IUPAC Name |
2-methyl-6-phenylimidazo[1,2-a]pyrazin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-13(17)16-8-11(14-7-12(16)15-9)10-5-3-2-4-6-10/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFAZZHPAZFANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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